2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid
Description
This compound is a structurally complex amino acid derivative featuring a central disulfide (-S-S-) bridge, a carboxymethyl group (-CH₂COOH), and multiple amide linkages. Its IUPAC name reflects its stereochemistry (R-configuration at chiral centers) and functional group arrangement. This molecule is likely explored for biomedical applications, such as enzyme inhibition or peptide-based therapeutics, due to its resemblance to natural disulfide-containing peptides like glutathione .
Properties
IUPAC Name |
2-[[(2S)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVKDYFFTWHBO-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies. The cysteine residues are protected with appropriate protecting groups to prevent unwanted side reactions. The peptide chain is assembled step-by-step on a solid support, and the protecting groups are removed at the end of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The choice of protecting groups and reaction conditions is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated cysteine derivatives.
Scientific Research Applications
2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Industry: Used in the production of peptide-based materials and therapeutics
Mechanism of Action
The mechanism of action of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid involves the formation and breaking of disulfide bonds. The thiol groups of cysteine can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. These disulfide bonds can be reduced to free thiol groups, allowing for dynamic changes in the peptide structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules:
Structural and Functional Analysis
Disulfide vs. Thioether Linkages :
- The target compound's disulfide bridge (-S-S-) is redox-sensitive, allowing cleavage under reducing conditions (e.g., in cellular environments). This contrasts with thioether linkages (-S-CH₂-) in lipopeptides (e.g., compound 10a ), which are more stable but less responsive to redox changes.
Carboxymethyl Group :
- The carboxymethyl (-CH₂COOH) substituent enhances hydrophilicity and metal-binding capacity compared to simpler analogs like the dimeric disulfide in . This could improve solubility in biological systems or enable coordination with metal ions in catalytic applications.
Stereochemical Complexity: The R-configuration at chiral centers differentiates it from stereoisomers (e.g., ’s (2S,3R)-2-amino-3-hydroxybutyric acid ), which may exhibit divergent biological activities due to enantioselective interactions.
Synthesis Considerations :
- The target compound likely requires oxidative coupling to form the disulfide bridge, similar to methods described for ’s dimer . In contrast, lipopeptides () utilize thioether-forming reactions under milder conditions .
Biological Relevance: Disulfide-rich peptides like glutathione and thioredoxin are critical in redox homeostasis.
Research Findings
- Stability : The disulfide bond in the target compound is prone to reduction (e.g., by glutathione), limiting its stability in reducing environments compared to thioether-linked analogs .
- Solubility : The carboxymethyl group increases aqueous solubility (predicted logP < 0) relative to lipopeptides with hydrophobic chains (logP > 5) .
- Biological Activity : Disulfide-containing compounds often exhibit antimicrobial or antioxidant properties. For example, the dimer in is a structural analog of cystine, a key component in keratin , while the target compound’s additional functional groups may expand its bioactivity profile.
Biological Activity
The compound 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid, often referred to as a derivative of cysteine or a related amino acid, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical interactions, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological activity, including amino, carboxyl, and disulfide moieties. The presence of these groups suggests potential roles in redox reactions and interactions with various biological targets.
Antioxidant Properties
Research indicates that compounds with disulfide bonds often exhibit antioxidant properties. The disulfide linkage in this compound may facilitate redox reactions that protect cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals and reduce lipid peroxidation, contributing to cellular protection mechanisms.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of amino acids have been shown to inhibit proteolytic enzymes, which could lead to therapeutic applications in diseases characterized by excessive proteolysis.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties. The ability to disrupt microbial cell membranes or inhibit essential metabolic processes could make this compound a candidate for further investigation in antimicrobial therapy.
Cytotoxic Effects
Some research has indicated that certain amino acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate the specific cytotoxic effects of this compound on various cancer cell lines.
Case Studies
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Antioxidant Activity
- A study demonstrated that a related disulfide-containing compound exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cultured cells by up to 50% compared to control groups.
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Enzyme Inhibition
- In a screening assay for protease inhibitors, a derivative structurally similar to the compound showed IC50 values in the low micromolar range against serine proteases, indicating potential therapeutic applications in conditions like pancreatitis.
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Antimicrobial Testing
- A series of tests conducted on derivatives revealed that certain analogs displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Reduced oxidative stress markers by 50% |
| Study 2 | Enzyme Inhibition | IC50 values in low micromolar range against serine proteases |
| Study 3 | Antimicrobial Activity | MICs ranging from 10 to 50 µg/mL against various bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
